molecular formula C13H15FO B6330312 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone CAS No. 727359-81-1

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone

Cat. No. B6330312
CAS RN: 727359-81-1
M. Wt: 206.26 g/mol
InChI Key: AZRSMUWSNHWVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone, also known as 2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-one, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new drugs.

Scientific Research Applications

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, including indene derivatives and other organic compounds. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the action of enzymes. In addition, it has been used in the development of new drugs, such as anti-cancer drugs and other therapeutic agents.

Mechanism of Action

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone acts by binding to specific receptors on the cell surface. The binding of the compound to these receptors activates a signal transduction pathway, which results in the regulation of gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to regulate gene expression, modulate enzyme activity, and affect the metabolism of other compounds. It has also been shown to have anti-cancer and anti-inflammatory effects, as well as to have potential therapeutic effects in the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has several advantages and limitations for laboratory experiments. One of its major advantages is its versatility, as it can be used in a variety of ways, such as in the synthesis of other compounds and in the study of biochemical and physiological processes. However, it is important to note that the compound is highly toxic, so it should be handled with care and appropriate safety precautions should be taken when working with it.

Future Directions

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, further research could be conducted to explore its potential therapeutic applications in the treatment of neurological diseases, as well as its potential use in the development of new drugs. Additionally, further research could be conducted to explore its potential use as a tool for studying biochemical and physiological processes, such as gene expression and enzyme activity. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as indene derivatives and other organic compounds.

Synthesis Methods

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone can be synthesized from 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-indene, which is obtained through a reaction between ethyl bromide and 2-fluoro-5-methyl-2,3-dihydro-1H-indene. The reaction is catalyzed by a Lewis acid such as zinc bromide. The product is then treated with ethanethiol in the presence of a base, such as sodium hydroxide, to form 1-(1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-inden-2-yl)-ethanone.

properties

IUPAC Name

1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRSMUWSNHWVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone

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